Cas no 54972-36-0 (2-Propen-1-one, 1-(4-ethenylphenyl)-3-(1-naphthalenyl)-)

2-Propen-1-one, 1-(4-ethenylphenyl)-3-(1-naphthalenyl)- structure
54972-36-0 structure
Product Name:2-Propen-1-one, 1-(4-ethenylphenyl)-3-(1-naphthalenyl)-
CAS No:54972-36-0
MF:C21H16O
MW:284.351145744324
CID:353177
PubChem ID:71364385
Update Time:2025-04-19

2-Propen-1-one, 1-(4-ethenylphenyl)-3-(1-naphthalenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 1-(4-ethenylphenyl)-3-(1-naphthalenyl)-
    • 1-(4-ethenylphenyl)-3-naphthalen-1-ylprop-2-en-1-one
    • 1-(4-Ethenylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
    • DTXSID50787859
    • 54972-36-0
    • Inchi: 1S/C21H16O/c1-2-16-10-12-19(13-11-16)21(22)15-14-18-8-5-7-17-6-3-4-9-20(17)18/h2-15H,1H2
    • InChI Key: KBYXREFIWRHRBK-UHFFFAOYSA-N
    • SMILES: O=C(C=CC1=CC=CC2=CC=CC=C21)C1C=CC(C=C)=CC=1

Computed Properties

  • Exact Mass: 284.12018
  • Monoisotopic Mass: 284.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 5.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
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